Product packaging for 5H-Cyclopenta[C]pyridine(Cat. No.:CAS No. 270-60-0)

5H-Cyclopenta[C]pyridine

Cat. No.: B13696389
CAS No.: 270-60-0
M. Wt: 117.15 g/mol
InChI Key: MABMYMRINJOUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5H-Cyclopenta[c]pyridine is a fundamental chemical scaffold of significant interest in organic synthesis and medicinal chemistry. The cyclopenta[c]pyridine structure is a privileged core in numerous bioactive molecules and natural alkaloids. Compounds featuring this structure are recognized as potentially bioactive medicinal agents and are valuable intermediates in the synthesis of more complex alkaloids and pharmacologically active compounds . The primary research value of the this compound scaffold lies in its application in drug discovery. This structure is a key fragment in a large proportion of bioactive compounds and has shown potential across various therapeutic areas. Specific derivatives have been investigated as highly selective and potent inhibitors, such as aldosterone synthase inhibitors, as well as agonists for receptors like melatonin receptors . Furthermore, the broader class of cyclopenta[c]pyridine derivatives has demonstrated a range of promising biological activities in scientific research, including antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological effects . Related structural analogs, specifically 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, have also been synthesized and utilized in materials science research, such as serving as novel and effective inhibitors for carbon steel corrosion in acidic environments . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as it may require storage in a dark place under an inert atmosphere at low temperatures (e.g., 2-8°C) to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N B13696389 5H-Cyclopenta[C]pyridine CAS No. 270-60-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

270-60-0

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

IUPAC Name

5H-cyclopenta[c]pyridine

InChI

InChI=1S/C8H7N/c1-2-7-4-5-9-6-8(7)3-1/h1,3-6H,2H2

InChI Key

MABMYMRINJOUSO-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=CN=C2

Origin of Product

United States

Synthetic Methodologies for 5h Cyclopenta C Pyridine and Its Derivatives

Established Synthetic Approaches to the 5H-Cyclopenta[c]pyridine Ring System

Established methods for the synthesis of the this compound ring system and its derivatives encompass a variety of classical and modern organic reactions. These approaches include cyclocondensation reactions, ring-closing metathesis, cycloaddition strategies, and rearrangements, providing chemists with a toolbox to access this important heterocyclic motif.

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, and the this compound system is no exception. These reactions typically involve the formation of the pyridine (B92270) ring by condensation of a cyclopentane-based precursor with a suitable nitrogen source and other reagents.

An effective method for synthesizing highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. nih.govacs.org This reaction, which proceeds in the presence of a sodium alkoxide solution (such as sodium ethoxide or sodium methoxide) acting as both a reagent and a catalyst, is efficient and can produce high yields of the desired products. nih.govacs.org The process is often carried out under reflux conditions, and the products can be purified by simple filtration and recrystallization without the need for chromatographic techniques. nih.gov The proposed mechanism for this reaction begins with a Knoevenagel condensation to form the diarylidine cycloalpentanone, followed by a Michael addition of propanedinitrile and subsequent nucleophilic attack by the alkoxide, leading to the cyclized pyridine ring. nih.gov

A different approach to a related ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, involves the manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine analogues. rsc.org This direct oxidation is achieved with high yield and chemoselectivity using Mn(OTf)2 as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water at room temperature. rsc.orgrsc.org

Starting MaterialsReagents and ConditionsProductYield (%)Ref
2,5-Diarylidenecyclopentanone, PropanedinitrileSodium alkoxide (NaOEt or NaOMe), Reflux2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrilesHigh nih.govacs.org
2,3-Cyclopentenopyridine analoguesMn(OTf)2, t-BuOOH, H2O, 25 °C6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analoguesHigh rsc.orgrsc.org
Cyclopentanone, Benzylamine1. Nucleophilic addition, 2. Acetylization, 3. Vilsmeier cyclization, 4. Dechlorination6,7-Dihydro-5H-cyclopenta[b]pyridine43.15 (overall) researchgate.net

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic and heterocyclic systems, including the this compound core. This methodology relies on the use of transition metal catalysts, most notably ruthenium-based Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor.

The RCM approach offers a modular route to the fused cyclopentane (B165970) ring of the cyclopenta[c]pyridine system. The synthesis typically starts with a pyridine precursor bearing two alkenyl chains at appropriate positions. For instance, a diene precursor like a 4-vinylnicotinate derivative can be treated with a Grubbs catalyst, such as Grubbs II, in a solvent like dichloromethane (B109758) to induce cyclization. The reaction temperature is often maintained between 40-60°C. This strategy leads to the formation of the bicyclic structure, and subsequent oxidation or reduction steps can be employed to modify the substituents at various positions. Yields for the RCM step can range from 65-78%, with the selectivity being influenced by steric effects of the substituents. The intramolecular Pauson-Khand reaction, another powerful cyclization method, has also been utilized in the stereoselective synthesis of optically active cyclopenta[c]pyridines from chiral enynes. metu.edu.tr

PrecursorCatalystConditionsProductYield (%)Ref
Dienic pyridine precursors (e.g., 4-vinylnicotinate derivative)Grubbs catalyst (e.g., Grubbs II)Dichloromethane, 40–60 °CFused cyclopenta[c]pyridine system65-78
Nitrogen containing chiral dienesRuthenium catalystRCMOptically active cyclopenta[c]pyridinesNot specified metu.edu.tr

A notable and innovative approach to the synthesis of the this compound skeleton involves a tandem enamine/enal cycloaddition followed by pyridine formation. core.ac.ukkenyon.eduvulcanchem.com This methodology has been developed to provide access to the cyclopenta[c]pyridine core, which is present in many natural products. core.ac.uk

The synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridine has been achieved in a six-step sequence culminating in this key tandem reaction. core.ac.uk While the tandem approach initially provided the target pyridine in low yields (around 5%), a sequential version of the reaction improved the yield to a more modest 31%. core.ac.uk The reaction conditions for this transformation have been optimized, with studies showing that a reaction temperature of 50 °C and the presence of p-toluenesulfonic acid (p-TsOH) significantly improve the reaction rate without compromising yield or purity. core.ac.uk This methodology has been successfully applied to the synthesis of actinidine, a terpene-derived semiochemical, from (E)-2,6-dimethyl-2-octenedial with a 60% yield in the tandem protocol. core.ac.uk The development of this enamine/enal cycloaddition provides a novel route for preparing macroscopic quantities of compounds containing the cyclopenta[c]pyridine framework. core.ac.ukkenyon.edu

The Smiles rearrangement and related Smiles-type rearrangements are powerful intramolecular nucleophilic aromatic substitution reactions that have found application in the synthesis of various heterocyclic systems, including precursors to this compound derivatives. researchgate.netresearchgate.net

A new method for the synthesis of 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitriles has been developed utilizing a Smiles-type rearrangement. researchgate.netresearchgate.net The reaction of 2-[(1-alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy]acetamides with sodium ethoxide can lead to the formation of the corresponding 1-alkyl(aryl)-3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitriles. researchgate.net The outcome of the reaction, whether it proceeds via the expected cyclization to a furo[2,3-b]pyridine (B1315467) or through the Smiles-like rearrangement, is dependent on the structure of the starting material. researchgate.net This approach has been thoroughly investigated and provides a viable route to amino-substituted cyclopenta[c]pyridine derivatives. researchgate.net

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to generate complex molecules in a time- and resource-effective manner. researchgate.netnih.govrsc.org This approach has been successfully applied to the synthesis of various derivatives of the this compound ring system.

One such example is a four-component bicyclization approach for the synthesis of skeletally diverse pyrazolo[3,4-b]pyridine derivatives, which can be fused to a cyclopentane ring. nih.gov These reactions often proceed with high bond-forming efficiency and allow for the construction of complex molecular architectures from simple starting materials. nih.gov Another novel multicomponent synthesis leads to 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives through the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. researchgate.net Furthermore, a three-component reaction involving alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile (B52724) can rapidly construct tricyclic tetrahydrocyclopenta rsc.orgpyrrolo[2,3-b]pyridines in high yields and with high diastereoselectivity. beilstein-journals.org

Reaction TypeStarting MaterialsProductRef
Four-component bicyclizationArylglyoxals, Pyrazol-5-amines, Aromatic amines, 4-Hydroxy-6-methyl-2H-pyran-2-oneCyclopenta[d]pyrazolo[3,4-b]pyridines nih.gov
Multicomponent condensationMalononitrile, Hydrogen sulfide, Aldehydes, 1-(Cyclopent-1-en-1-yl)pyrrolidine, Alkylating agents6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives researchgate.net
Three-component reactionAlkyl isocyanides, Dialkyl but-2-ynedioates, 5,6-Unsubstituted 1,4-dihydropyridinesTetrahydrocyclopenta rsc.orgpyrrolo[2,3-b]pyridines beilstein-journals.org

Development of Novel Synthetic Routes

The quest for more efficient and versatile methods to construct the this compound scaffold continues to drive the development of novel synthetic routes. These new approaches aim to improve upon existing methods by offering milder reaction conditions, higher yields, greater functional group tolerance, and access to a wider range of derivatives.

One area of development is the refinement of existing methodologies. For instance, the tandem enamine-enal cycloaddition/pyridine formation, while a novel approach, has been a subject of optimization to improve its yields for the unadorned cyclopenta[c]pyridine structure. core.ac.uk The discovery that a sequential application of the reaction steps leads to a better yield than the tandem process for the parent compound is an example of such developmental work. core.ac.uk

Furthermore, the exploration of new catalytic systems is a key aspect of developing novel routes. The use of manganese triflate for the selective oxidation of a methylene (B1212753) group adjacent to the pyridine ring in 2,3-cyclopentenopyridine represents a novel and environmentally friendly approach, as the reaction proceeds in water. rsc.org

The development of new multicomponent reactions also represents a frontier in the synthesis of complex heterocyclic systems like cyclopenta[c]pyridine derivatives. The ability to construct the core structure with multiple points of diversity in a single step is a significant advantage of these methods. nih.govbeilstein-journals.org As our understanding of reaction mechanisms and catalyst design improves, it is expected that even more sophisticated and efficient routes to the this compound ring system and its derivatives will be discovered.

Exploration of Organometallic Reagents in this compound Functionalization

The functionalization of the this compound ring system has been effectively achieved using organometallic reagents, particularly in cross-coupling reactions. The Suzuki cross-coupling reaction, which utilizes organoboron reagents, stands out as a key method. In one prominent study, a 5-bromo-cyclopenta[c]pyridine intermediate was coupled with various substituted phenylboronic acids. acs.org This reaction is catalyzed by a palladium complex, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium phosphate (B84403) (K₃PO₄). acs.org This strategy allows for the direct installation of aryl groups at the C5 position of the heterocyclic core, demonstrating the utility of organoboron compounds in building molecular complexity. acs.orgnih.gov

While direct deprotonation and functionalization of the parent pyridine ring using organolithium or organosodium reagents is a known strategy in heterocyclic chemistry, its specific application to this compound is less documented. chemrxiv.orgnih.gov However, these methods highlight the potential of organometallic reagents to overcome the intrinsic reactivity of the pyridine nitrogen and achieve regioselective C-H functionalization, an approach that could be adapted for this fused-ring system. chemrxiv.orgnih.gov

Catalytic Transformations for this compound Construction

Catalysis is central to the efficient synthesis of the this compound skeleton and its derivatives. Various transition-metal-catalyzed reactions have been developed to construct the fused-ring system or introduce functional groups.

Key catalytic methods include:

Palladium-catalyzed Suzuki Coupling: As mentioned, this is a pivotal transformation for creating C-C bonds. The synthesis of 5-aryl-cyclopenta[c]pyridine derivatives was accomplished by reacting a 5-bromo-cyclopenta[c]pyridine intermediate with arylboronic acids using a Pd(PPh₃)₄ catalyst. acs.orgacs.org

Cobalt-catalyzed [2+2+2] Cycloaddition: This reaction has been explored for the asymmetric synthesis of axially chiral biaryls. The cycloaddition of 1-naphthyldiynes with nitriles, catalyzed by a chiral cobalt complex, was used to prepare a 2-aryl-substituted this compound derivative. acs.org

Pauson-Khand Reaction: This cobalt-mediated reaction provides a pathway to chiral fused cyclopenta[c]pyridinone derivatives. The intramolecular cyclization of chiral N-tosylated enyne precursors effectively constructs the bicyclic system with high diastereoselectivity. metu.edu.tr

Palladium-catalyzed Ring Expansion: An alternative strategy to build the core structure involves a palladium-catalyzed one-carbon expansion of a pyrrole (B145914) skeleton. The reaction between 1,4-dibromo-1,3-butadienes and 2,5-disubstituted pyrroles, using a Pd(OAc)₂ catalyst, affords cyclopenta[c]pyridine compounds. nih.gov

Interactive Table: Catalytic Methods for this compound Synthesis

Catalytic Method Catalyst Reactants Product Type Ref.
Suzuki Coupling Pd(PPh₃)₄ / K₃PO₄ 5-Bromo-cyclopenta[c]pyridine, Arylboronic acid 5-Aryl-cyclopenta[c]pyridine acs.org, acs.org
[2+2+2] Cycloaddition (1-neomenthylindenyl)cobalt(COD) 1-Naphthyldiyne, Nitrile 2-Aryl-cyclopenta[c]pyridine acs.org
Pauson-Khand Reaction Cobalt-based Chiral N-tosylated enyne Fused cyclopenta[c]pyridinone metu.edu.tr
Pyrrole Ring Expansion Pd(OAc)₂ / Cyclopentadiene-phosphine 1,4-Dibromo-1,3-butadiene, 2,5-Disubstituted pyrrole Cyclopenta[c]pyridine nih.gov

Asymmetric Synthesis Approaches for Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is crucial for evaluating their biological potential. Research has focused on catalyst-controlled and substrate-controlled asymmetric strategies.

One successful approach involves a chemoenzymatic method combined with a Pauson-Khand reaction. metu.edu.tr In this multi-step synthesis, racemic homoallylic and homopropargylic alcohols are resolved using lipase (B570770) enzymes (such as PS-C II, Lipozyme, or CAL-B) to obtain enantiomerically enriched alcohols. metu.edu.tr These chiral alcohols are then converted into N-tosylated enyne precursors. The subsequent intramolecular Pauson-Khand reaction proceeds with excellent diastereoselectivity, controlled by the existing stereocenter, to yield chiral fused cyclopenta[c]pyridinone derivatives. metu.edu.tr

In contrast, another study aimed to synthesize axially chiral 2-aryl-5H-cyclopenta[c]pyridine derivatives using a cobalt-catalyzed [2+2+2] cycloaddition. acs.org While the reaction successfully produced the target compounds in good yields, no enantioselectivity was observed. The researchers concluded that the five-membered ring fused to the pyridine is too small to prevent the rotation, and thus racemization, of the rings around the biaryl axis at room temperature. acs.org This finding highlights the specific structural challenges in creating stable atropisomers within the compact cyclopenta[c]pyridine framework.

Synthesis of Specific Derivative Classes of this compound

Targeted synthetic efforts have led to the creation of various classes of this compound derivatives, including those bearing aryl, halogen, and nitrile substituents. These modifications are often pursued to modulate the electronic properties and biological activities of the core scaffold.

Synthesis of Aryl-Substituted this compound Derivatives

Aryl substituents are commonly introduced to explore structure-activity relationships. The primary method for synthesizing these derivatives is the Suzuki cross-coupling reaction. A notable study reported the synthesis of thirty novel 5-aryl-cyclopenta[c]pyridine derivatives starting from the natural product cerbinal (B109895). acs.org The key step involved coupling a 5-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde intermediate with a diverse range of substituted phenylboronic acids. acs.orgacs.org This approach provided access to derivatives with various electronic and steric properties.

Another method involves the thermal reaction of 5-arylamino-1,2,4-triazines with 1-morpholinocyclopentene. rsc.org This reaction proceeds under argon atmosphere at high temperatures (200 °C) and results in the formation of N-aryl-1-(pyridine-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-amines in moderate to good yields. rsc.org

Interactive Table: Examples of Synthesized 5-Aryl-cyclopenta[c]pyridine Derivatives

Aryl Substituent at C5 Synthetic Method Starting Material Yield Ref.
m-methoxyphenyl Suzuki Coupling 5-bromo-cyclopenta[c]pyridine intermediate Not specified acs.org
3,4,5-trifluorophenyl Suzuki Coupling 5-bromo-cyclopenta[c]pyridine intermediate Not specified acs.org
Phenyl Reaction with 1-morpholinocyclopentene 5-(Phenylamino)-1,2,4-triazine 66% rsc.org
4-Tolyl Reaction with 1-morpholinocyclopentene 5-(p-Tolylamino)-1,2,4-triazine 63% rsc.org

Synthesis of Halogenated this compound Analogues

Halogenated derivatives are valuable synthetic intermediates, particularly for subsequent cross-coupling reactions. The introduction of a halogen atom at a specific position on the this compound core is a key strategic step. In the synthesis of 5-aryl derivatives, a crucial intermediate was prepared by halogenating a precursor with N-Bromosuccinimide (NBS). acs.orgacs.org This reaction selectively installed a bromine atom at the C5 position of the 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde scaffold, yielding the key substrate for the Suzuki couplings. acs.orgacs.org This brominated analogue serves as a versatile building block for further functionalization.

Synthesis of Nitrile-Substituted this compound Derivatives

The nitrile group is a valuable functional group in medicinal chemistry and organic synthesis. Specific methods have been developed for the synthesis of nitrile-substituted 5H-cyclopenta[c]pyridines. One report describes the synthesis of 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitriles. researchgate.net While detailed procedures for this specific isomer are proprietary, general methodologies for related structures offer insight. For the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile system, an efficient method involves the cyclocondensation reaction between a 2,5-diarylidenecyclopentanone and propanedinitrile. nih.govacs.org This reaction is catalyzed by a sodium alkoxide solution and provides the nitrile-substituted pyridine ring in high yields, suggesting its potential applicability for the synthesis of [c] isomers with appropriate starting materials. nih.govacs.org

Synthesis of Thioxo and Amino Derivatives

The introduction of sulfur and nitrogen-containing functional groups to the this compound scaffold has been achieved through several strategic reactions.

One notable method for creating a thioxo derivative involves a Dimroth rearrangement. Specifically, 4-cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione has been synthesized from 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile by reacting it with morpholine. This transformation provides a pathway to thione-substituted cyclopenta[c]pyridines.

For the synthesis of amino derivatives, a Smiles-like rearrangement has been effectively utilized. This reaction converts 2-[(1-alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy]acetamides into 1-alkyl(aryl)-3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitriles. Another approach involves a multi-step sequence starting from 3-oxo-derivatives of cyclopenta[c]pyridines, which are first O-alkylated and then cyclized to form furo[2,3-b]pyridines. These intermediates are subsequently converted to furo[3,2-d]pyrimidin-7-ones, which, after chlorination and amination, yield the final 7-amino derivatives.

Furthermore, amination can be achieved through more direct means. For instance, some syntheses achieve amination of a cyclopenta[c]pyridine precursor through chloroacetylation followed by cyclocondensation and subsequent reaction with various nitrogen nucleophiles.

Table 1: Synthesis of Thioxo and Amino Derivatives

Derivative Type Starting Material Key Reagents/Reaction Product
Thioxo 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile Morpholine, Dimroth Rearrangement 4-cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione
Amino 2-[(1-alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy]acetamide Sodium ethoxide, Smiles-like Rearrangement 1-alkyl(aryl)-3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Amino 7-oxo derivatives of furo[3,2-d]pyrimidin-7-ones Chlorination, Amination 7-amino derivatives

Synthesis of Carboxylic Acid and Ester Derivatives

The synthesis of carboxylic acid and ester derivatives of this compound often involves multi-step sequences starting from functionalized pyridine precursors.

A common strategy to obtain carboxylic acids is through the hydrolysis of nitrile intermediates. libretexts.orglibretexts.orgcommonorganicchemistry.com Nitrile-substituted cyclopenta[b]pyridines, such as those produced via cyclocondensation reactions involving propanedinitrile, serve as viable precursors. nih.govacs.org The hydrolysis can be catalyzed by either acid or base under heated conditions to yield the corresponding carboxylic acid. commonorganicchemistry.com

Another pathway involves a Dieckmann condensation. For example, a diester intermediate can be cyclized using a base like sodium methoxide (B1231860) to form a methyl cyclopenta[b]pyridine-5-one-6-carboxylate. semanticscholar.org Subsequent treatment with a strong acid, such as hydrochloric acid, can lead to hydrolysis of the ester, decarboxylation, and demethylation to yield the final carboxylic acid derivative. semanticscholar.org

The synthesis of ester derivatives can be achieved through several routes. One method begins with a regioselective ortho-lithiation and methoxycarbonylation of a pyridine precursor, followed by a Heck vinylation, reduction of the newly formed alkene, and finally cyclization to produce the cyclopenta[b]pyridine ester. semanticscholar.org

Table 2: Synthesis of Carboxylic Acid and Ester Derivatives

Derivative Type Synthetic Method Key Steps & Reagents Precursor Example
Carboxylic Acid Nitrile Hydrolysis Acid or base catalyzed hydrolysis (e.g., HCl or NaOH, reflux) Cyano-substituted cyclopenta[c]pyridine

Reaction Optimization and Process Development for this compound Synthesis

Significant research has been dedicated to developing and optimizing efficient synthetic routes to the core this compound framework. These efforts focus on improving yields, simplifying procedures, and achieving stereochemical control.

One developed methodology involves an enamine/enal cycloaddition to form the 6,7-dihydro-5H-cyclopenta[c]pyridine core. rsc.org A tandem (one-pot) version of this reaction initially produced the target with a low yield of 5%. rsc.org By optimizing the process into a sequential method, the yield was improved to a more modest 31%. rsc.org Further optimization for a related substrate, (E)-2,6-dimethyl-2-octenedial, found that a reaction temperature of 50 °C and the use of p-toluenesulfonic acid (p-TsOH) as a catalyst significantly increased the reaction rate and provided a 60% yield without compromising purity. rsc.org

Another advanced approach utilizes a rhodium-catalyzed C–H bond functionalization. semanticscholar.org A general procedure for this pyridine synthesis involves reacting a ketoxime with an alkyne. The standard conditions employ a rhodium catalyst, such as [RhCl(coe)2]2, with triisopropyl phosphite (B83602) as a ligand in a tetrahydrofuran (B95107) (THF) solvent, heated in an oil bath at 135 °C for 24 hours. semanticscholar.org This method has been used to synthesize derivatives like 1-methyl-3,4-diphenyl-6,7-dihydro-5H-cyclopenta[c]pyridine in good yields. semanticscholar.org

Challenges remain in developing a truly general synthesis for all natural products containing this substructure, with research ongoing to find ideal intermediates that are both easily prepared and form target molecules in high purity. More sophisticated process development includes chemoenzymatic methods and the Pauson-Khand reaction to create chiral fused cyclopenta[c]pyridinone derivatives with excellent diastereoselectivity, highlighting a move towards "Green Chemistry" approaches.

Table 3: Comparison of Optimized Synthesis Processes

Method Key Reaction Catalyst/Reagents Conditions Noted Yields
Enamine/Enal Cycloaddition (Tandem) Cycloaddition/Pyridine Formation Ammonium Acetate - 5%
Enamine/Enal Cycloaddition (Sequential) Cycloaddition/Pyridine Formation Ammonium Acetate - 31%
Enamine/Enal Cycloaddition (Optimized for substrate) Cycloaddition/Pyridine Formation p-Toluenesulfonic acid 50 °C 60%
C-H Bond Functionalization Ketoxime + Alkyne [RhCl(coe)2]2, Triisopropyl phosphite THF, 135 °C, 24h 79% (for 1-methyl-3,4-diphenyl derivative)
Pauson-Khand Reaction Enyne Cyclization - Chemoenzymatic approach Good yields, excellent diastereoselectivity

Structural Modifications and Derivative Chemistry of 5h Cyclopenta C Pyridine

Regioselective Functionalization of the 5H-Cyclopenta[c]pyridine Core

The ability to selectively introduce functional groups at specific positions on the this compound core is critical for tailoring its chemical and physical properties. Various strategies have been developed to achieve this control.

One common approach involves the use of directing groups. For instance, in 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine, the amine group at the 5-position can direct functionalization towards the C-3 or C-7 positions. smolecule.com Palladium-catalyzed C–H activation has been shown to selectively functionalize the C-3 bromine atom, enabling cross-coupling reactions without affecting the bicyclic framework. smolecule.com

Another strategy is the activation of the pyridine (B92270) ring with a Lewis acid, such as BF₃·OEt₂, to facilitate nucleophilic addition. This method has been used for the C4-regioselective phosphonation of pyridines, including 6,7-dihydro-5H-cyclopenta[b]pyridine, with good yields. nih.gov The reaction proceeds through the formation of a sigma complex, which is then oxidized to yield the final product. nih.gov

Furthermore, electrophilic substitution reactions, such as bromination, can be controlled to achieve regioselectivity. The use of reagents like N-bromosuccinimide (NBS) in the presence of a Lewis acid can introduce bromine at specific positions on the pyridine ring. vulcanchem.com The choice of catalyst and reaction conditions plays a significant role in determining the position of functionalization. For example, Rh₂(OAc)₄ catalysis of 2-diazo-4-(4-indolyl)-3-oxobutanoate favors the formation of a five-membered ring at the C5 position of an indole (B1671886), while Pd(OAc)₂ catalysis can switch the regioselectivity. beilstein-journals.org

Investigation of Substituent Effects on this compound Reactivity and Properties

Electron-withdrawing groups, for example, can decrease the nucleophilicity of the indole C3 position, which can favor the formation of 4,5-fused indoles in cyclization reactions. beilstein-journals.org Conversely, electron-donating groups can enhance the reactivity of the pyridine ring towards electrophiles. Studies on 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have shown that the electronic properties of substituents correlate with their performance as corrosion inhibitors. nih.govacs.org For instance, derivatives with electron-donating groups may exhibit enhanced inhibition efficiency due to increased electron density facilitating adsorption onto a metal surface. acs.org

The steric hindrance of substituents also plays a crucial role in directing the regioselectivity of reactions. In ring-closing metathesis reactions to form the cyclopentane (B165970) ring fused to pyridine, the steric effects of substituents can influence the selectivity of the cyclization.

Table 1: Effect of Substituents on the Properties of this compound Derivatives
SubstituentPositionEffect on Reactivity/PropertiesExample Application
Amine (-NH₂)C-5Directing group for functionalization at C-3 or C-7. smolecule.comSynthesis of functionalized derivatives. smolecule.com
Electron-withdrawing groups-Decreases nucleophilicity, influences regioselectivity of cyclizations. beilstein-journals.orgSynthesis of specific fused indole systems. beilstein-journals.org
Electron-donating groups-Increases electron density, can enhance corrosion inhibition. acs.orgCorrosion inhibitors. nih.govacs.org

Formation of Fused Heterocyclic Systems Containing the this compound Moiety

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. Several synthetic strategies are employed to achieve this, often involving annulation or cycloaddition reactions.

One method is the condensation of nicotinic acid esters with β-keto esters, followed by cyclization to form a key 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one intermediate. This intermediate can then be further modified. Another approach involves the reaction of 1,4-dibromo-1,3-butadienes with 2,5-disubstituted pyrroles, using a palladium catalyst, to construct the cyclopenta[c]pyridine skeleton through a one-carbon expansion of the pyrrole (B145914) ring. mdpi.com

Ring-closing metathesis (RCM) is another powerful tool, utilizing catalysts like Grubbs catalysts to facilitate the cyclization of dienic pyridine precursors. This method offers a modular route to the cyclopentane ring fused to the pyridine. Diels-Alder cycloadditions between pyridine derivatives bearing dienophile moieties and cyclopentadiene (B3395910) can also yield the fused bicyclic system.

Furthermore, cobalt-catalyzed C(sp²)–H alkylation/annulation of benzoic hydrazides with alkenes has been developed to synthesize cyclopenta[c]isoquinolinones. acs.org Indium(III)-catalyzed annulation of carbonyl compounds, amines, and alkynyl enones provides a route to cyclopenta[c]furans. diva-portal.org

This compound as a Synthetic Building Block

The unique structure and reactivity of this compound and its derivatives make them valuable building blocks in organic synthesis for creating a diverse range of more complex molecules. smolecule.comlookchem.comsmolecule.com They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. lookchem.com

For example, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a precursor for various biologically active compounds. lookchem.com The chloro group at the 3-position of 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one can be substituted by various nucleophiles, leading to a wide array of derivatives. smolecule.com Similarly, 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride is a versatile starting material for more complex organic compounds and has potential applications in medicinal chemistry and the chemical industry. evitachem.com The carboxylate group in methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate also provides a handle for further functionalization. cymitquimica.com

Biological Activity and Mechanistic Insights of 5h Cyclopenta C Pyridine Derivatives

Antiviral Activities of 5H-Cyclopenta[C]pyridine Analogues

Recent studies have highlighted the potential of 5-aryl-cyclopenta[c]pyridine derivatives as potent antiviral agents, particularly against plant viruses. nih.gov These compounds have shown significant efficacy, in some cases surpassing commercial standards. nih.govmdpi.com

A series of thirty novel 5-aryl-cyclopenta[c]pyridine derivatives were synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV). nih.gov Bioactivity tests revealed that several of these compounds exhibited superior anti-TMV activity compared to the lead compound, cerbinal (B109895). nih.govmdpi.com

Notably, compounds 4g and 4k demonstrated higher levels of anti-TMV activity than the commercial antiviral agent ribavirin (B1680618) at concentrations of 500 and 100 μg/mL. nih.govmdpi.com Compound 4k , which features a m-methoxyphenyl substitution, was identified as the most potent among the tested derivatives. nih.gov At a concentration of 500 μg/mL, 4k displayed significant in vivo anti-TMV activity, with an inactivation effect of 51.1 ± 1.9%, a curative effect of 50.7 ± 3.6%, and a protection effect of 53.8 ± 2.8%. nih.govmdpi.com

In Vivo Anti-TMV Activity of Compound 4k at 500 μg/mL
EffectActivity (%)
Inactivation Effect51.1 ± 1.9
Curative Effect50.7 ± 3.6
Protection Effect53.8 ± 2.8

To understand the mechanism behind their antiviral properties, molecular docking studies were conducted on the 5-aryl-cyclopenta[c]pyridine derivatives. nih.gov The results of these simulations indicated that the introduction of a benzene (B151609) ring at the 5-position of the cyclopenta[c]pyridine core enhances the binding affinity of these compounds for the receptor proteins of the Tobacco Mosaic Virus. nih.govmdpi.com This improved interaction with TMV receptor proteins is believed to be a key factor contributing to the observed potent antiviral activity. nih.gov

Insecticidal and Fungicidal Activities

In addition to their antiviral effects, this compound derivatives have been investigated for their efficacy as both insecticides and fungicides, demonstrating significant potential for broad-spectrum crop protection. nih.govnih.gov

Studies on the insecticidal properties of 5-aryl-cyclopenta[c]pyridine derivatives have shown that a majority of the tested compounds exhibit good larvicidal efficacy against the diamondback moth, Plutella xylostella, a common agricultural pest. nih.govacs.orgresearchgate.net This indicates their potential application in managing infestations of this destructive insect. nih.gov

The fungicidal activity of these derivatives has been shown to be both potent and broad-spectrum. nih.gov Many of the synthesized compounds displayed good fungicidal effects against various plant pathogenic fungi. nih.gov

Compound 4i , which has a 3,4,5-trifluorophenyl group, was particularly noteworthy for its outstanding fungicidal performance. nih.govmdpi.com At a concentration of 50 μg/mL, compound 4i achieved an inhibition ratio of 91.9% against Sclerotinia sclerotiorum, 75% against Botrytis cinerea, and 62.5% against Phytophthora infestans. nih.govnih.gov

Fungicidal Activity of Compound 4i at 50 μg/mL
FungusInhibition Ratio (%)
Sclerotinia sclerotiorum91.9
Botrytis cinerea75.0
Phytophthora infestans62.5

Anti-inflammatory Potential and Mechanistic Pathways

Currently, the anti-inflammatory potential and the specific mechanistic pathways of this compound derivatives are not extensively documented in publicly available scientific literature. While the broader class of pyridine-containing compounds has been noted for various therapeutic properties, including anti-inflammatory effects, specific research into the this compound scaffold in this area is limited. mdpi.com Further investigation is required to determine if these compounds can modulate inflammatory responses, such as the inhibition of nitric oxide (NO) production or cyclooxygenase (COX) enzymes, which are common targets for anti-inflammatory agents. nih.govnih.gov

Modulation of Inflammatory Mediators (e.g., Superoxide Generation, Elastase Release)

Derivatives of this compound have been noted for their potential anti-inflammatory properties. However, specific research detailing their direct modulatory effects on key inflammatory mediators such as superoxide generation and elastase release is not extensively documented in publicly available literature. While the broader class of pyridine (B92270) derivatives has been a subject of investigation for anti-inflammatory activity, including the inhibition of neutrophil elastase, specific data quantifying the impact of this compound derivatives on these particular cellular responses is limited. Further research is required to fully elucidate the mechanisms by which these compounds may exert anti-inflammatory effects, particularly concerning their interaction with reactive oxygen species production and proteolytic enzyme release.

Neuropharmacological and Receptor Modulatory Activities

Aldosterone Synthase Inhibition

A series of cyclopenta[c]pyridine derivatives have been identified as inhibitors of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of the mineralocorticoid aldosterone. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing conditions such as hypertension and heart failure. Research has led to the identification of a particularly potent and selective aldosterone synthase inhibitor from this class, demonstrating a high degree of efficacy in preclinical studies. nih.gov

One notable compound exhibited a high selectivity and potency with an IC50 of 1 nM. nih.gov The structure-activity relationship (SAR) of this series has been explored, with binding mode models in the crystal structure of aldosterone synthase providing a rationale for the observed inhibitory activity. nih.gov

Table 1: Aldosterone Synthase Inhibition by a this compound Derivative

Compound Target IC50 (nM)
Compound A Aldosterone Synthase (CYP11B2) 1

Melatonin Receptor Agonism

Novel 5–6–5 tricyclic derivatives based on the cyclopenta[c]pyrazolo[1,5-a]pyridine scaffold have been synthesized and evaluated as agonists for melatonin receptors (MT1 and MT2). mdpi.com These receptors are implicated in the regulation of circadian rhythms and sleep. Certain derivatives have demonstrated potent binding affinities for both MT1 and MT2 receptors. mdpi.com

For instance, the cyclopenta[c]pyrazolo[1,5-a]pyridine derivative 5a (with R¹ = Me, R² = H) showed a potent MT1 receptor binding affinity comparable to that of melatonin, but with a lower binding affinity for the MT2 receptor. mdpi.com This suggests the potential for developing MT1-selective ligands by further exploring this chemical scaffold. mdpi.com Another compound, a 4-aza counterpart to the established melatonin receptor agonist Ramelteon, has also been highlighted as a strong melatonin receptor agonist. nih.gov

Table 2: Melatonin Receptor Binding Affinities of a Cyclopenta[c]pyrazolo[1,5-a]pyridine Derivative

Compound MT1 Ki (nM) MT2 Ki (nM) MT1/MT2 Selectivity Ratio
5a 0.20 1.4 0.14

G-Protein Coupled Receptor (GPR) Agonism

Within the broader class of cyclopenta[c]pyridine derivatives, a compound has been identified as a G-protein coupled receptor 40 (GPR40) agonist. nih.gov GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor that, when activated, stimulates insulin secretion in a glucose-dependent manner. As such, agonists of this receptor are being investigated as potential therapeutic agents for the treatment of type 2 diabetes mellitus. nih.gov The identified cyclopenta[c]pyridine-based GPR40 agonist represents a potential avenue for the development of new treatments for this metabolic disorder. nih.gov

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

Certain cyclopenta[c]pyridine derivatives have been identified as antagonists of the calcitonin gene-related peptide (CGRP) receptor. nih.gov The CGRP receptor is a well-established target for the treatment of migraine and cluster headaches. nih.gov Antagonism of this receptor can alleviate the pain associated with these conditions.

Research has identified cyclopenta[c]pyridine derivatives with IC50 values under 50 µM for CGRP receptor antagonism, indicating their potential as therapeutic agents for CGRP-mediated diseases. nih.gov This finding opens up possibilities for the development of novel treatments for debilitating headache disorders. nih.gov

Table 3: CGRP Receptor Antagonism by this compound Derivatives

Compound Target IC50 (µM)
Compound F CGRP Receptor < 50
Compound G CGRP Receptor < 50

Anticonvulsant and Psychotropic Effects

The neuropharmacological potential of cyclopenta[c]pyridine derivatives extends to anticonvulsant and psychotropic activities. mdpi.com A study of new bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit, which are derivatives of cyclopenta[c]pyridine, demonstrated notable anticonvulsant and psychotropic properties.

These compounds were evaluated in models of thiosemicarbazide (TSC)-induced seizures. At a dose of 100 mg/kg, several of the synthesized compounds increased the latency of these seizures by 1.5 to 4.37 times compared to the control group. This suggests a potential mechanism of action related to the modulation of seizure thresholds in the brain. The psychotropic effects of these compounds are also under investigation, with the aim of developing novel treatments for various neurological and psychiatric disorders. mdpi.com

Enzyme and Factor Inhibitory Studies of this compound Derivatives

The unique structural scaffold of this compound derivatives has been shown to interact with various biological targets, including enzymes and protein factors. This section explores the inhibitory activities of these compounds, with a particular focus on their potential as anticoagulants.

Factor XIIa (FXIIa) Inhibitory Activity

Research into the anticoagulant properties of this compound derivatives has identified their potential as inhibitors of Factor XIIa (FXIIa), a key enzyme in the contact activation pathway of blood coagulation. Inhibition of FXIIa is a promising therapeutic strategy for the prevention of thrombosis without the associated bleeding risks of conventional anticoagulants. While specific studies on this compound derivatives as FXIIa inhibitors are limited, broader research on related pyridine-containing compounds has shown promising results. For instance, certain pyridine derivatives have demonstrated the ability to inhibit FXIIa with varying potencies.

Compound ClassReported FXIIa Inhibitory Activity (IC50)
Amidine-containing molecules~30 μM
Coumarin-based inhibitors7.9 µM (for the most potent compound)

This table presents Factor XIIa inhibitory data for compound classes that may share structural similarities with this compound derivatives, highlighting the potential for this scaffold in anticoagulant development. Further research is required to specifically determine the FXIIa inhibitory capacity of this compound derivatives.

Cytoprotective Effects of this compound Derivatives

The ability of chemical compounds to protect cells from damage is a critical aspect of their therapeutic potential. While extensive research on the cytoprotective effects of synthetic this compound derivatives is still emerging, the naturally occurring alkaloid sinensine C , which contains a cyclopenta[c]pyridine core, has been noted for its cytoprotective action. This suggests that the this compound scaffold may serve as a valuable template for the development of novel cytoprotective agents. Further investigation into the mechanisms by which these compounds exert their protective effects on cells is warranted.

Structure-Activity Relationship (SAR) Elucidation for Biological Activities

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for designing more potent and selective compounds.

Impact of Substituent Position and Nature on Biological Profile

Recent studies on 5-aryl-cyclopenta[c]pyridine derivatives have provided significant insights into the SAR of this class of compounds, particularly concerning their anti-tobacco mosaic virus (TMV), insecticidal, and fungicidal activities. These studies have systematically explored how modifying the substituents on the 5-aryl ring influences the biological profile.

For anti-TMV activity, the introduction of an aryl group at the 5-position of the cyclopenta[c]pyridine core has been a key strategy. The nature and position of substituents on this aryl ring have been shown to be critical. For example, compound 4k , which features a m-methoxyphenyl substitution, has demonstrated potent anti-TMV activity. nih.govacs.orgacs.org

In terms of fungicidal activity, the presence of electron-withdrawing groups on the aryl ring appears to be beneficial. Notably, compound 4i , bearing a 3,4,5-trifluorophenyl group, exhibited outstanding inhibitory activity against several fungal pathogens. nih.govacs.orgacs.org This suggests that the electronic properties of the substituent play a crucial role in the antifungal mechanism of these derivatives.

The insecticidal activity of these compounds has also been evaluated, with studies indicating that specific substitutions are necessary to achieve efficacy against pests such as Plutella xylostella. nih.govacs.orgacs.org

CompoundKey SubstituentObserved Biological Activity
4km-methoxyphenylPotent anti-TMV activity
4i3,4,5-trifluorophenylOutstanding fungicidal activity

This interactive table summarizes the structure-activity relationship findings for select 5-aryl-cyclopenta[c]pyridine derivatives, highlighting the influence of specific substituents on their biological activities.

In vitro and in vivo Models for Biological Evaluation (excluding clinical trials)

The biological evaluation of this compound derivatives relies on a combination of in vitro and in vivo models to assess their activity, toxicity, and mechanism of action.

Preclinical Animal Models for Activity Assessment

Preclinical animal models are indispensable for evaluating the biological activity and safety of new chemical entities. In the context of this compound derivatives, the zebrafish (Danio rerio) has been utilized as an in vivo model for toxicological assessment. nih.govacs.orgacs.org The low toxicity of certain derivatives, such as compound 4k , in zebrafish models suggests a favorable safety profile for further development. nih.govacs.orgacs.org

While the primary application of preclinical models for this class of compounds has been in the agrochemical field, focusing on their anti-TMV, insecticidal, and fungicidal properties, the potential for therapeutic applications in human health, such as anticoagulation, would necessitate the use of other relevant animal models. For instance, rodent models of thrombosis are commonly used to evaluate the efficacy and bleeding risk of novel anticoagulants. Future preclinical studies on this compound derivatives with potential human therapeutic applications will likely involve such established animal models.

Molecular Docking and Simulation Studies to Predict Binding Affinities

Molecular docking and simulation studies are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein. These methods are instrumental in understanding the binding modes and affinities of novel compounds, thereby guiding the design and optimization of potential therapeutic agents. In the context of this compound derivatives, molecular docking has been employed to elucidate their binding mechanisms, particularly for antiviral applications.

Research into 5-aryl-cyclopenta[c]pyridine derivatives has utilized molecular docking to investigate their binding affinity for Tobacco Mosaic Virus (TMV) receptor proteins. nih.govacs.org These studies have revealed that the introduction of a benzene ring at the 5-position of the cyclopenta[c]pyridine scaffold enhances the binding affinity to the TMV receptor. nih.govacs.org This improved interaction is a key factor contributing to the observed anti-TMV activity of these compounds.

Specifically, derivatives such as compound 4k , which features a m-methoxyphenyl substitution, and compound 4g have demonstrated significant anti-TMV activity, surpassing that of the commercial antiviral agent ribavirin at certain concentrations. nih.govacs.org The docking results suggest that these aryl substitutions facilitate favorable interactions within the binding pocket of the TMV coat protein, which is crucial for inhibiting the self-assembly of viral particles. researchgate.net Another derivative, compound 4i , with a 3,4,5-trifluorophenyl group, also showed notable biological activity, indicating that substitutions on the aryl ring play a critical role in modulating the compound's efficacy. nih.govacs.org

These computational predictions provide a rational basis for the structure-activity relationships (SARs) observed in laboratory experiments, highlighting the importance of the 5-aryl substitution for potent biological activity.

Table 1: Summary of Molecular Docking Findings for 5-Aryl-cyclopenta[c]pyridine Derivatives

Compound Target Protein Key Structural Feature Predicted Outcome
5-Aryl-cyclopenta[c]pyridine Derivatives TMV Receptor Protein Access to the benzene ring Enhanced binding affinity nih.govacs.org
Compound 4k TMV Receptor Protein m-methoxyphenyl substitution Potent anti-TMV activity nih.govacs.org
Compound 4i Fungal Proteins 3,4,5-trifluorophenyl group High fungicidal activity nih.govacs.org

Computational Prediction of Biological Activity (e.g., PASS prediction)

Computational methods for predicting the biological activity of chemical compounds are essential in modern drug discovery, allowing for the rapid screening of large numbers of molecules to identify promising candidates. One such method is the Prediction of Activity Spectra for Substances (PASS) online tool. clinmedkaz.org PASS is a computer program that predicts the spectrum of biological activities for a given compound based on its structural formula. dntb.gov.uabmc-rm.org

The PASS approach is founded on the analysis of structure-activity relationships (SAR) derived from a large training set of known biologically active compounds. bmc-rm.orggenexplain.comakosgmbh.de For a new chemical structure, the program calculates the probability of it being active or inactive for a wide range of biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. dntb.gov.uabmc-rm.orggenexplain.com

The output of a PASS prediction is a list of potential biological activities, each associated with two probabilities:

Pa (Probability to be Active): This value represents the likelihood that the compound exhibits the specified activity.

Pi (Probability to be Inactive): This value indicates the likelihood that the compound does not possess the specified activity.

These probabilities are calculated based on the similarity of the new compound's structure to the structures of molecules in the PASS training database with known activities. clinmedkaz.org While specific PASS prediction studies on this compound derivatives are not detailed in the provided sources, this methodology can be applied to explore their potential pharmacological landscape. By inputting the structures of various this compound derivatives into the PASS software, researchers could generate a comprehensive profile of their likely biological effects. This would enable the identification of the most promising avenues for further preclinical investigation and help to prioritize compounds for synthesis and experimental testing. clinmedkaz.org

Table 2: Explanation of PASS Prediction Parameters

Parameter Description
Pa The probability that the studied compound belongs to the class of "Actives" for a specific biological activity. genexplain.com
Pi The probability that the studied compound belongs to the class of "Inactives" for a specific biological activity. genexplain.com

Computational and Theoretical Studies of 5h Cyclopenta C Pyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of heterocyclic compounds due to its favorable balance of accuracy and computational cost. DFT calculations on 5H-Cyclopenta[C]pyridine derivatives have been employed to elucidate their reactivity and stability. nih.govacs.org Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests a molecule is more polarizable and more reactive. nih.gov

For instance, in studies of related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives investigated as corrosion inhibitors, DFT calculations revealed that molecules with higher EHOMO values (indicating a stronger tendency to donate electrons to the vacant d-orbitals of a metal surface) and lower ELUMO values (showing a greater ability to accept electrons from the metal) exhibited better performance. nih.gov The distribution of these frontier orbitals across the molecular structure highlights the regions most susceptible to electrophilic and nucleophilic attack. In many pyridine (B92270) derivatives, the HOMO is often localized on the fused cyclopentane (B165970) ring and the pyridine ring, while the LUMO is distributed over the entire molecule, particularly the pyridine moiety. acs.org

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). nih.gov For pyridine-containing systems, the nitrogen atom typically represents a site of negative potential, indicating its role as a primary center for interaction with electrophiles or metal ions.

Table 1: Representative Electronic Properties of Pyridine Derivatives from DFT Calculations
Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Pyridine-based Thiadiazole 1-6.5-1.84.7
Pyridine-based Thiadiazole 2-6.8-2.14.7
Isoindolinone-Pyridine A-7.12-1.955.17
Isoindolinone-Pyridine B-7.21-2.115.10

The reactivity of substituted aromatic systems, including this compound, can be quantitatively predicted using Hammett constants. The Hammett equation (log(k/k₀) = ρσ) provides a linear free-energy relationship that correlates reaction rates (k) and equilibrium constants of substituted aromatic compounds with the electronic properties of their substituents. The substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of a group at the meta (σm) or para (σp) position, while the reaction constant (ρ) indicates the sensitivity of a particular reaction to these electronic effects.

Electron-withdrawing groups (e.g., -NO₂, -CN) have positive σ values, while electron-donating groups (e.g., -NH₂, -OCH₃) have negative σ values. These constants are invaluable for predicting how modifications to the this compound scaffold will influence its reactivity, acidity/basicity, and interaction with biological targets. For example, introducing an electron-donating group on the pyridine ring would be expected to increase its basicity and enhance its reactivity towards electrophiles. Computational methods can be used to calculate pKa values and other reactivity parameters that correlate well with experimentally derived Hammett constants.

Table 2: Hammett Constants (σ) for Common Substituents on a Pyridine Ring
Substituentσmσp
-NH₂-0.16-0.66
-OH+0.12-0.37
-OCH₃+0.12-0.27
-CH₃-0.07-0.17
-F+0.34+0.06
-Cl+0.37+0.23
-Br+0.39+0.23
-CN+0.56+0.66
-NO₂+0.71+0.78

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing electronic properties, molecular modeling and dynamics simulations are better suited for exploring larger-scale phenomena, such as conformational flexibility and interactions with surfaces or macromolecules over time.

Monte Carlo (MC) simulations are a powerful computational method used to study the adsorption of molecules onto surfaces. This technique is particularly relevant for understanding the behavior of this compound derivatives in applications like corrosion inhibition, where their interaction with a metal surface is paramount. nih.gov

In a typical MC simulation, a simulation box is constructed containing the surface (e.g., an Fe(110) crystal plane), the molecule of interest, and solvent molecules. The system's energy is calculated using a force field as the inhibitor molecule is randomly moved and rotated. Configurations are accepted or rejected based on the Metropolis criterion, ultimately leading to the identification of the lowest energy (most stable) adsorption configurations.

Studies on related cyclopenta[b]pyridine derivatives have shown that these molecules tend to adsorb in a flat-lying or parallel manner on the metal surface. nih.gov This orientation maximizes the contact area and facilitates electronic interactions between the π-systems of the heterocyclic rings and the metal surface. The primary output of these simulations is the adsorption energy, which quantifies the strength of the molecule-surface interaction. A more negative adsorption energy indicates a stronger and more stable adsorption process, which is correlated with higher inhibition efficiency. nih.gov

Table 3: Representative Adsorption Energies from Monte Carlo Simulations for Pyridine Derivatives on Fe(110) Surface
Inhibitor MoleculeTotal Energy (kcal/mol)Adsorption Energy (kcal/mol)
CAPD-1 (protonated)-1335.8-315.7
CAPD-2 (protonated)-1317.4-300.2
CAPD-3 (protonated)-1288.1-272.1
CAPD-4 (protonated)-1279.9-265.5

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformers of a molecule and understand the energy barriers between them. For derivatives of this compound, particularly those with flexible substituents, this analysis is crucial.

A standard computational approach involves a multi-step process. mdpi-res.com First, a broad conformational search is performed using a molecular mechanics force field (e.g., MMFF94S) to generate a large number of possible conformations. These structures are then optimized using progressively more accurate, but computationally expensive, methods. Semi-empirical methods (like PM6) can be used for initial optimization, followed by higher-level quantum mechanical calculations, typically DFT (e.g., at the B3LYP/6-31G(d) level), for the final refinement of the most stable conformers. mdpi-res.com This hierarchical approach ensures a thorough exploration of the potential energy surface while maintaining computational feasibility. The analysis provides the relative energies of different conformers, their geometries (bond lengths, angles, dihedrals), and the energy barriers for interconversion, which collectively determine the molecule's flexibility and preferred shape in different environments.

Prediction of Molecular Interactions and Selectivity

A primary goal of computational chemistry in drug discovery and materials science is to predict how a molecule will interact with its environment, be it a protein receptor, a DNA strand, or another molecule.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule (receptor). nih.gov In studies involving 5-aryl-cyclopenta[c]pyridine derivatives as potential antiviral agents, molecular docking was used to investigate their interaction with the Tobacco Mosaic Virus (TMV) receptor protein. nih.govacs.org The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

These computational models are instrumental in building structure-activity relationships (SARs), which correlate specific structural features of a molecule with its biological activity. acs.org For example, docking results might show that adding a specific substituent enhances binding by forming an additional hydrogen bond with a key amino acid residue in the receptor's active site. nih.govacs.org By comparing the predicted binding energies and interaction patterns of a series of derivatives, researchers can rationally design new compounds with improved potency and selectivity. researchgate.net Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding stability. researchgate.net

Host-Guest Chemistry and Ion Selectivity Prediction (e.g., Cryptands based on this compound moieties)

The unique structural and electronic properties of the this compound moiety have made it an attractive building block in the design of sophisticated host-guest systems, particularly cryptands for selective ion complexation. Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in predicting the ion selectivity of these novel host molecules before their synthesis, offering a powerful tool to rationalize and forecast their binding capabilities.

Recent research has focused on Lehn-type cryptands where a 5H-cyclopenta[2,1-b:3,4b′]pyridine moiety is incorporated into the structure. The ion selectivity of these cryptands has been systematically investigated by DFT calculations, often employing methods like B3LYP with the LANL2DZp basis set. These computational studies analyze the structures of the resulting cryptates (the complex formed between the cryptand and a metal ion) and calculate complex-formation energies to predict which ions the host will preferentially bind.

One such study explored a cryptand, denoted as [bfu.bfu.bfu], which is based on 5H-cyclopenta[2,1-b:3,4b′]pyridine moieties. The calculations revealed that this cryptand is best suited for binding the alkali cations Na⁺ and K⁺, and the alkaline earth cation Sr²⁺, followed closely by Ca²⁺. This selectivity is attributed to the flexibility of the OCCO and CN···NC dihedral angles within the cryptand structure, which allows it to adapt its cavity size to accommodate these specific ions. The cavity size was found to be similar to that of well-known cryptands like [phen.phen.phen] or [bpy.bpy.bpy]. The consistency of these predictions across different DFT methods (including RB3LYP/LANL2DZp, RB3LYP/LACVP, RBP86/LANL2DZp, and RBP86/LACVP) lends confidence to the computational results.

In a related investigation, six different Lehn-type cryptands were designed by substituting one phenanthroline unit in the [phen.phen.phen] cryptand with a 5H-cyclopenta[2,1-b:3,4b′]pyridine moiety. In these designs, the CH₂– group of the cyclopenta moiety was replaced by various heteroatoms (NH, O, SiH₂, S, and Se) to modulate the electronic and steric properties of the host. DFT (B3LYP/LANL2DZp) calculations predicted that these structurally flexible systems are best suited for encapsulating medium-sized cations. The ability of these hosts to adjust their structure to successfully accommodate different metal cations was assessed based on energetic and geometric criteria.

These computational predictions are vital for the rational design of new ionophores and sensors, as they can guide synthetic efforts toward cryptands with tailored selectivity for specific metal ions, which is crucial for applications in areas such as ion transport, chemosensing, and the treatment of nuclear waste.

Table 1: Predicted Ion Selectivity of a [bfu.bfu.bfu] Cryptand Based on 5H-Cyclopenta[2,1-b:3,4b′]pyridine Moieties

Cation Type Primary Selectivity Secondary Selectivity
Alkali Cations Na⁺, K⁺ -
Alkaline Earth Cations Sr²⁺ Ca²⁺

Data derived from DFT calculations (RB3LYP/LANL2DZp, et al.).

Cheminformatics and Predictive Modeling in this compound Research

Cheminformatics and predictive modeling are increasingly being applied to the study of this compound derivatives to guide the design of new molecules with desired biological or material properties. These computational techniques are used to establish structure-activity relationships (SARs) and to predict the behavior of novel compounds, thereby accelerating the discovery process.

In the context of agricultural science, predictive modeling has been employed in the design of novel 5-aryl-cyclopenta[c]pyridine derivatives with potential antiviral, insecticidal, and fungicidal activities. acs.orgnih.gov Taking the natural product cerbinal (B109895) as a lead compound, researchers have synthesized a series of derivatives and evaluated their bioactivities. acs.orgnih.gov A key component of this research is the use of molecular docking simulations to predict and rationalize the binding affinity of these compounds to target proteins. acs.orgnih.gov For instance, molecular docking results indicated that the introduction of a benzene (B151609) ring at the 5-position of the cyclopenta[c]pyridine core enhanced the binding affinity of the derivatives for the Tobacco Mosaic Virus (TMV) receptor protein. acs.orgnih.gov This predictive insight helps to explain the observed anti-TMV activity of compounds like 4g and 4k, which showed higher activity than the commercial antiviral agent ribavirin (B1680618) at certain concentrations. acs.orgnih.gov

One particularly potent compound, 4k, which features a m-methoxyphenyl substitution, demonstrated significant in vivo anti-TMV activity. nih.gov Another derivative, 4i (containing a 3,4,5-trifluorophenyl group), exhibited remarkable fungicidal activity against several plant pathogens. acs.orgnih.gov These findings underscore the power of combining synthesis, bioassays, and predictive modeling to identify promising candidates for agricultural applications. acs.orgnih.gov

While comprehensive Quantitative Structure-Activity Relationship (QSAR) models focusing solely on the this compound scaffold are not yet widely reported, the principles of predictive modeling are evident in related systems. For example, in a study of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives as corrosion inhibitors for steel, a combination of DFT calculations and Monte Carlo simulations was used. acs.orgnih.gov These computational methods successfully correlated the molecular structures of the inhibitors with their protective efficacy, attributing the inhibition to the adsorption of the molecules on the steel surface. acs.orgnih.gov This serves as another example of how predictive modeling can be used to understand and forecast the chemical behavior of compounds containing the cyclopenta-pyridine core.

The application of cheminformatics tools, from molecular docking to DFT calculations, is crucial for building predictive models that can guide the synthesis of new this compound derivatives with tailored properties, whether for medicinal, agricultural, or materials science applications.

Table 2: Computationally Predicted Properties of a 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile Derivative

Property Predicted Value
Topological Polar Surface Area (TPSA) 36.68
LogP 1.44198
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Rotatable Bonds 0

Data for a specific derivative, not the parent compound.

Applications Beyond Medicinal Chemistry

Corrosion Inhibition Properties of 5H-Cyclopenta[C]pyridine Derivatives

Derivatives of the closely related 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold have been synthesized and identified as highly effective corrosion inhibitors for carbon steel in acidic environments, such as a molar H2SO4 medium. nih.gov These compounds, specifically 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs), demonstrate significant potential in industrial applications where metal preservation is critical. nih.gov

A study investigating four such derivatives found that they could achieve superior corrosion protection. nih.gov The inhibition efficiency of these compounds increases with their concentration, reaching a peak performance that significantly reduces the corrosion rate of carbon steel. nih.gov Among the tested compounds, 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) was found to be the most effective, achieving a remarkable inhibition efficiency of 97.7% at a concentration of 1.0 mM. nih.gov The effectiveness of the studied inhibitors followed the order: CAPD-1 > CAPD-2 > CAPD-3 > CAPD-4. nih.gov

Compound DesignationChemical NameInhibition Efficiency (PCT %) at 1.0 mM
CAPD-12-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile97.7%
CAPD-22-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile94.4%
CAPD-32-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile91.9%
CAPD-47-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile90.5%

The protective action of these cyclopenta-pyridine derivatives is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.gov The adsorption process of these compounds on the carbon steel surface has been found to follow the Langmuir isotherm model. nih.gov This indicates the formation of a monolayer of the inhibitor on the metal.

The mechanism of this adsorption is a combination of physical and chemical interactions (physisorption and chemisorption). nih.gov

Physisorption occurs via electrostatic interactions between the charged metal surface and the protonated inhibitor molecules.

Chemisorption involves the sharing of electrons between the inhibitor and the metal. This is facilitated by the presence of heteroatoms (like nitrogen in the pyridine (B92270) ring) and π-electrons from the aromatic systems, which can interact with the vacant d-orbitals of the iron atoms on the steel surface. nih.gov

Scanning electron microscopy (SEM) has confirmed the formation of this protective adsorbed film on the carbon steel substrate. nih.gov Computational studies, including Monte Carlo simulations and Density Functional Theory (DFT) calculations, further support that the efficacy of these molecules is directly related to their molecular structure and their strong adsorption onto the steel surface. nih.gov

Electrochemical studies are crucial for understanding the performance and mechanism of corrosion inhibitors. Techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have been employed to evaluate the effectiveness of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. nih.gov

The results from PDP studies indicate that these compounds function as mixed-type inhibitors. nih.gov This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov EIS investigations further confirm the inhibitive properties by showing an increase in polarization resistance in the presence of the inhibitors, which is characteristic of a reduction in the corrosion rate. nih.gov The data from these electrochemical tests are consistent and corroborate the high protection efficiencies observed. nih.gov

Catalysis and Reagent Design

A comprehensive search of scientific literature did not yield specific research focused on the application of this compound or its direct derivatives as catalysts or in bespoke reagent design. While related compounds are synthesized using catalysts, their role as a catalyst itself is not a prominent area of current research. nih.gov For instance, the synthesis of the aforementioned corrosion inhibitors employed a sodium alkoxide solution as both a reagent and a catalyst for the cyclocondensation reaction. nih.gov

Advanced Materials Research Involving this compound Scaffolds

While the inherent properties of the this compound scaffold suggest potential for use in functional materials, dedicated research into its incorporation into advanced materials like polymers or electronic components is not widely documented in available scientific literature. The primary research focus for this class of compounds remains largely within the agrochemical and medicinal chemistry fields. acs.orgnih.gov

Natural Occurrence and Biosynthetic Pathways of Cyclopenta C Pyridine Derivatives

Isolation of 5H-Cyclopenta[c]pyridine Derivatives from Natural Sources (e.g., Plants)

A number of this compound derivatives have been isolated from various plant species. These natural alkaloids are often found as complex mixtures, and their isolation has been a key area of phytochemical research.

One notable example is Cerbinal (B109895) , a yellow pigment with an iridoid skeleton that features the cyclopenta[c]pyridine core. It has been isolated from the bark of Cerbera manghas L. researchgate.net. Additionally, several other derivatives have been identified from different plant sources. For instance, Scrophularianine A, B, and C have been extracted from Scrophularia ningpoensis. mdpi.com Another derivative, Plumerianine , was isolated from Plumeria acutifolia, a plant belonging to the Apocynaceae family. nih.gov

The isolation of these compounds often involves extraction with solvents, sometimes in the presence of an acid or base, which can lead to the formation of artifacts. However, in the case of the Scrophularianine alkaloids, their isolation without the use of acids, bases, or nitrogen-containing salts suggests they are genuine natural products. mdpi.com In contrast, Aucubinine B was produced from the primary iridoids of Harpagophytum procumbens or Harpagophytum zeyheri through treatment with ammonia (B1221849), indicating it can be an artifact of the isolation process. nih.gov

Table 1: Examples of Naturally Occurring this compound Derivatives and Their Plant Sources

Compound Name Plant Source Family
Cerbinal Cerbera manghas L. Apocynaceae
Scrophularianine A Scrophularia ningpoensis Scrophulariaceae
Scrophularianine B Scrophularia ningpoensis Scrophulariaceae
Scrophularianine C Scrophularia ningpoensis Scrophulariaceae
Plumerianine Plumeria acutifolia Apocynaceae
Aucubinine B Harpagophytum procumbens, Harpagophytum zeyheri Pedaliaceae

Biosynthetic Derivations and Proposed Pathways (e.g., from Monoterpenoids and Iridoid Glycosides)

The biosynthesis of this compound derivatives is believed to originate from monoterpenoids, with iridoid glycosides being the primary precursors. mdpi.com Iridoids are a large group of monoterpenes characterized by a cyclopentan-[c]-pyran skeleton. The proposed biosynthetic pathway involves the transformation of this oxygen-containing heterocyclic ring into a pyridine (B92270) ring. mdpi.com

This transformation is thought to occur through a process of ammonization and subsequent aromatization. mdpi.com The nitrogen atom, which is a defining feature of the pyridine ring, is incorporated from an ammonia source, likely an amino acid, during the biosynthesis. The iridoid structure then undergoes a series of reactions, including ring opening, recyclization with the incorporated nitrogen, and finally aromatization to form the stable pyridine ring of the cyclopenta[c]pyridine core. mdpi.com

This proposed pathway highlights a fascinating link between two distinct classes of natural products: the widespread iridoid glycosides and the less common monoterpene pyridine alkaloids. The structural relationship between these compounds provides a clear rationale for the biosynthetic origin of the this compound skeleton. mdpi.com

Role of Cyclopenta[c]pyridine Structures in Natural Product Chemistry

The this compound scaffold is a significant and recurring motif in a variety of bioactive natural products. mdpi.com Its presence confers a unique three-dimensional structure and electronic properties that are often crucial for the biological activity of the parent molecule. The pyridine ring within this structure is a key functional backbone found in many bioactive compounds and is a critical fragment for a wide range of biological activities. mdpi.comnih.gov

Compounds possessing the cyclopenta[c]pyridine skeleton have demonstrated a broad spectrum of biological activities, including antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological effects. mdpi.comresearchgate.net This diverse bioactivity makes them attractive targets for drug discovery and development. For instance, derivatives of the natural product cerbinal have been investigated for their potential as antiviral and insecticidal agents for agricultural applications. nih.govacs.org

The unique structure and potent bioactivities of cyclopenta[c]pyridine derivatives have established them as important research targets in the field of natural product chemistry. researchgate.net They serve as valuable lead compounds for the design and synthesis of new therapeutic agents and agrochemicals. The study of their natural occurrence, biosynthesis, and biological properties continues to inspire the development of novel synthetic methodologies and the exploration of new biological applications. mdpi.com

Future Research Directions and Challenges in 5h Cyclopenta C Pyridine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the advancement of 5H-cyclopenta[c]pyridine chemistry is the development of synthetic routes that are not only efficient but also environmentally benign. acs.org Current methods, while effective, can sometimes involve harsh conditions, low yields, or the use of hazardous reagents. nih.gov The future in this area points towards green chemistry principles.

Key areas for development include:

Catalytic Systems: Exploring novel catalysts is crucial. For instance, manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues in water represents a significant step towards greener synthesis. rsc.org Similarly, developing efficient catalytic methods, potentially using rhodium or palladium, for the construction of the core fulvene (B1219640) or pyridine (B92270) ring system under mild conditions is a promising avenue. nih.govresearchgate.net

One-Pot and Multicomponent Reactions: Designing cascade or multicomponent reactions that allow for the construction of complex this compound derivatives in a single step from simple precursors would significantly improve efficiency. researchgate.netmdpi.com This approach minimizes waste by reducing the number of intermediate purification steps.

Sustainable Solvents and Reagents: A major goal is to move away from traditional organic solvents towards more sustainable alternatives like water or bio-based solvents. rsc.org The use of eco-friendly catalysts and reagents, such as employing sodium alkoxide solutions which can act as both reagent and catalyst, is also a key consideration. nih.govacs.org

Table 1: Comparison of Synthetic Approaches for Pyridine and Fulvene Scaffolds

MethodAdvantagesChallengesKey Research Direction
Traditional Cycloaddition Well-established routesOften requires harsh conditions, stoichiometric reagents, and can produce byproducts. nih.govDevelopment of catalytic versions that operate under milder conditions.
Manganese-Catalyzed Oxidation Uses water as a solvent, high yield, excellent chemoselectivity. rsc.orgSubstrate scope may be limited.Expansion to a wider range of this compound precursors.
Multicomponent Condensation High atom economy, operational simplicity, modular approach to diverse structures. researchgate.netOptimization of reaction conditions for complex substrates can be challenging.Design of novel multicomponent reactions for direct synthesis of the this compound core.
Catalytic Fulvene Synthesis Utilizes catalytic amounts of amine bases, can be performed without solvent. nih.govControl of side reactions like resin formation.Discovery of new, highly efficient and selective catalysts for azafulvene synthesis.

Deeper Exploration of Mechanism of Action for Biological Activities

While derivatives of this compound have shown promising biological activities, particularly in agriculture as antiviral, fungicidal, and insecticidal agents, a comprehensive understanding of their mechanisms of action is often lacking. acs.orgnih.gov Elucidating these mechanisms is critical for optimizing activity and ensuring safety.

Future research should focus on:

Target Identification and Validation: Identifying the specific cellular targets (e.g., proteins, enzymes) with which these compounds interact is a priority. For example, in antiviral applications against Tobacco Mosaic Virus (TMV), the receptor proteins are of key interest. nih.govacs.org

Binding Mode Analysis: Techniques such as X-ray crystallography and advanced spectroscopic methods can provide detailed insights into how these molecules bind to their targets. Molecular docking simulations have already suggested that aryl substitutions enhance binding affinity to TMV receptor proteins, a hypothesis that requires experimental validation. nih.govacs.org

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the this compound scaffold affect biological activity is essential. This involves synthesizing and testing a wide range of analogues to build robust SAR models. acs.org

Rational Design of Highly Selective Derivatives

The ability to design derivatives that interact selectively with a specific biological target while avoiding off-target effects is a cornerstone of modern drug and pesticide discovery. For this compound, this means moving beyond broad-spectrum activity to create highly selective agents. rsc.org

Key strategies include:

Lead Compound Optimization: Using naturally occurring bioactive molecules, such as cerbinal (B109895), as a lead compound for modification is a proven strategy. acs.orgnih.gov Future work will involve more sophisticated modifications at various positions of the cyclopenta[c]pyridine ring system to enhance selectivity.

Structure-Based Design: Once a biological target is identified and its structure is known, computational tools can be used to design molecules that fit precisely into the target's binding site. rsc.org This approach can guide the synthesis of derivatives with improved potency and selectivity.

Pharmacophore Modeling: Identifying the essential structural features (the pharmacophore) responsible for a specific biological activity allows for the design of new derivatives that retain these features while modifying other parts of the molecule to fine-tune properties like selectivity and bioavailability. researchgate.net

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and machine learning are becoming indispensable tools in chemical research. optibrium.com For this compound, these approaches can accelerate the discovery and optimization process significantly.

Future directions in this area are:

Predictive ADMET Modeling: Developing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new this compound derivatives is crucial. arxiv.org This can help identify potentially problematic compounds early in the discovery pipeline, saving time and resources.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can provide highly accurate calculations of interaction energies and reaction mechanisms, offering deep insights into the binding of ligands to protein targets and clarifying selectivity mechanisms. rsc.org

Artificial Intelligence (AI) and Machine Learning: AI-driven platforms can analyze large datasets from synthesis and biological testing to identify complex patterns and predict the properties of virtual compounds. optibrium.com This can guide the design of new derivatives with a higher probability of success.

Table 2: Computational Tools in this compound Research

Computational MethodApplicationPotential Impact
Molecular Docking Predicts the binding orientation of a molecule to a target protein. nih.govGuides rational design of derivatives with enhanced binding affinity and selectivity.
Molecular Dynamics (MD) Simulates the movement of molecules over time to study conformational changes and binding stability. rsc.orgProvides a deeper understanding of the dynamic nature of ligand-receptor interactions.
QSAR Modeling Correlates chemical structure with biological activity to predict the activity of new compounds.Accelerates the identification of promising lead candidates from virtual libraries.
Machine Learning Predicts pharmacokinetic properties (ADMET) and potential for off-target effects. arxiv.orgReduces late-stage failures in drug and agrochemical development.

Diversification of Applications Beyond Current Known Areas

The current applications of this compound derivatives are concentrated in agrochemicals and, more recently, as corrosion inhibitors. nih.govnih.gov The inherent versatility of the pyridine scaffold suggests that its potential applications are much broader. nih.govresearchgate.netdovepress.com

Promising areas for future exploration include:

Medicinal Chemistry: The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs. nih.govresearchgate.net Systematic screening of this compound libraries against a wide range of therapeutic targets (e.g., kinases, ion channels, GPCRs) could uncover novel drug candidates for various diseases.

Materials Science: The fused aromatic system and the potential for functionalization make this compound derivatives interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Catalysis: Chiral derivatives could be developed as ligands for asymmetric catalysis, a field of immense importance in fine chemical synthesis.

By pursuing these research directions, the scientific community can overcome existing challenges and unlock the full potential of this compound chemistry, leading to the development of novel solutions in medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5H-Cyclopenta[C]pyridine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For respiratory protection, employ NIOSH-approved masks if ventilation is insufficient .
  • Storage : Store in airtight containers at room temperature (20–25°C) in dry, ventilated areas away from ignition sources. Avoid exposure to moisture to prevent decomposition .
  • Emergency Response : For spills, use inert adsorbents (e.g., vermiculite) and avoid dust generation. Dispose of waste via licensed hazardous chemical disposal services .

Q. How can researchers synthesize this compound derivatives, and what are critical reaction parameters?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Optimize reaction time (e.g., 10–30 minutes) and power (100–300 W) to enhance yield while minimizing side reactions. Use anhydrous solvents (e.g., THF) under inert atmospheres (N₂ or Ar) to prevent oxidation .
  • Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/C) for cyclization reactions. Monitor reaction progress via TLC or HPLC, adjusting temperature (80–120°C) to control regioselectivity .

Q. What spectroscopic techniques are essential for characterizing this compound and its analogs?

  • Methodological Answer :

  • NMR Analysis : Use ¹H/¹³C NMR (400–600 MHz) in CDCl₃ or DMSO-d₆ to resolve aromatic proton signals (δ 7.0–9.0 ppm). Compare with reference data for cyclopenta-fused systems .
  • Mass Spectrometry : Apply ESI-MS or HRMS to confirm molecular ions (e.g., [M+H]⁺ for C₉H₉NO, m/z 148.0764) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* basis set). Compare activation energies of competing pathways (e.g., [4+2] vs. [3+2] cycloadditions) to identify dominant mechanisms .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. toluene) on reaction kinetics to reconcile discrepancies in experimental yields .

Q. What strategies optimize the regioselective functionalization of this compound?

  • Methodological Answer :

  • Directing Groups : Install temporary groups (e.g., -Bpin) at the C3 position to steer electrophilic substitution. Remove post-functionalization via hydrolysis .
  • Metal-Mediated Coupling : Utilize Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce substituents at the C5 position. Monitor steric effects using Hammett parameters .

Q. How can researchers assess the environmental impact of this compound derivatives?

  • Methodological Answer :

  • Ecotoxicology Assays : Perform OECD Test Guideline 201 (algae growth inhibition) to determine EC₅₀ values. Compare with pyridine derivatives (e.g., EC₅₀ for pyridine: 12–15 mg/L) .
  • Biodegradation Studies : Use soil microcosms spiked with ¹⁴C-labeled analogs. Track mineralization rates via liquid scintillation counting over 28 days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.